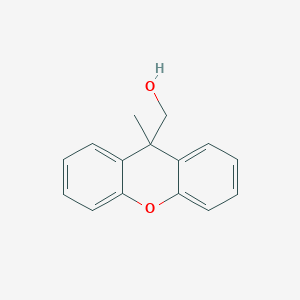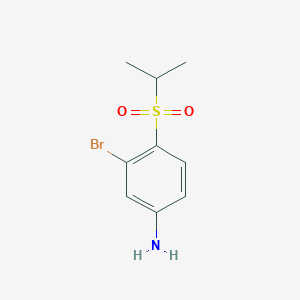
2-((1-Ethylpyrrolidin-3-yl)oxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-Ethylpyrrolidin-3-yl)oxy)aniline is a chemical compound that features a pyrrolidine ring attached to an aniline moiety through an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Ethylpyrrolidin-3-yl)oxy)aniline typically involves the reaction of 2-chloroaniline with 1-ethyl-3-pyrrolidinol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 1-ethyl-3-pyrrolidinol attacks the chloro group of 2-chloroaniline, resulting in the formation of the ether linkage.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-((1-Ethylpyrrolidin-3-yl)oxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products Formed
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-((1-Ethylpyrrolidin-3-yl)oxy)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a scaffold for drug development.
Industry: Utilized in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-((1-Ethylpyrrolidin-3-yl)oxy)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance binding affinity and selectivity due to its three-dimensional structure and electronic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring that serves as a building block for many biologically active compounds.
Aniline: An aromatic amine that is a precursor to many dyes, drugs, and polymers.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine with various biological activities.
Uniqueness
2-((1-Ethylpyrrolidin-3-yl)oxy)aniline is unique due to the combination of the pyrrolidine ring and aniline moiety linked through an ether bond. This structure imparts specific chemical and biological properties that can be exploited in various applications, making it distinct from its individual components or other similar compounds.
Eigenschaften
CAS-Nummer |
917909-35-4 |
|---|---|
Molekularformel |
C12H18N2O |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
2-(1-ethylpyrrolidin-3-yl)oxyaniline |
InChI |
InChI=1S/C12H18N2O/c1-2-14-8-7-10(9-14)15-12-6-4-3-5-11(12)13/h3-6,10H,2,7-9,13H2,1H3 |
InChI-Schlüssel |
UCPBTLKFAYVOEI-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCC(C1)OC2=CC=CC=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B12065049.png)



![(2S)-2-[(4-bromo-3-fluorophenoxy)methyl]oxirane](/img/structure/B12065075.png)




![Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]-](/img/structure/B12065094.png)

![1H-Indole-2-carboxylicacid, 1-[2-[(1-carboxy-3-phenylpropyl)amino]-1-oxopropyl]octahydro-](/img/structure/B12065111.png)

![(2Z,10Z)-14,16-dihydroxy-4-(2-phenylethyl)-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one](/img/structure/B12065121.png)
